Mycophenolic Acid-d3 Acyl-b-D-glucuronide
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Overview
Description
Mycophenolic Acid-d3 Acyl-b-D-glucuronide is a derivative of mycophenolic acid, which is an immunosuppressive agent widely used in organ transplantation. This compound is specifically labeled with deuterium (d3) to facilitate its use in various scientific research applications, particularly in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mycophenolic Acid-d3 Acyl-b-D-glucuronide typically involves the glucuronidation of mycophenolic acid. The process begins with the preparation of mycophenolic acid, followed by its acylation and subsequent glucuronidation. The reaction conditions often include the use of acylating agents and glucuronidation reagents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise control over temperature, pressure, and pH to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Mycophenolic Acid-d3 Acyl-b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs.
Scientific Research Applications
Mycophenolic Acid-d3 Acyl-b-D-glucuronide is extensively used in scientific research, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems.
Immunosuppressive Research: The compound is studied for its effects on immune response and its potential use in new immunosuppressive therapies.
Metabolic Pathway Analysis: Researchers use the compound to investigate metabolic pathways and the role of glucuronidation in drug metabolism.
Toxicology Studies: The compound is used to assess the toxicological profile of mycophenolic acid derivatives.
Mechanism of Action
Mycophenolic Acid-d3 Acyl-b-D-glucuronide exerts its effects by inhibiting the proliferation of T-lymphocytes. The compound selectively inhibits inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a reduction in DNA synthesis and cell proliferation, particularly affecting rapidly dividing cells such as T-lymphocytes.
Comparison with Similar Compounds
Similar Compounds
Mycophenolic Acid: The parent compound, widely used as an immunosuppressant.
Mycophenolic Acid Acyl-b-D-glucuronide: A non-deuterated analog with similar properties.
Mycophenolate Mofetil: A prodrug of mycophenolic acid used in clinical settings.
Uniqueness
Mycophenolic Acid-d3 Acyl-b-D-glucuronide is unique due to its deuterium labeling, which enhances its utility in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in complex biological systems.
Properties
Molecular Formula |
C23H28O12 |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18+,20-,23+/m1/s1/i3D3 |
InChI Key |
QBMSTEZXAMABFF-WZSVHWEXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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